molecular formula C19H10F6N4O2 B13419545 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane CAS No. 5086-79-3

1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane

Cat. No.: B13419545
CAS No.: 5086-79-3
M. Wt: 440.3 g/mol
InChI Key: MMABQVGOFGJOQC-UHFFFAOYSA-N
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Description

1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane (CAS: 5086-79-3; DTXSID80198893) is a fluorinated heterocyclic compound featuring a perfluoropropane backbone linked to two 2-phenyl-1,3,4-oxadiazole moieties. The 1,3,4-oxadiazole rings are aromatic heterocycles containing two nitrogen atoms and one oxygen atom, known for their thermal stability and electronic properties.

Properties

CAS No.

5086-79-3

Molecular Formula

C19H10F6N4O2

Molecular Weight

440.3 g/mol

IUPAC Name

2-[1,1,2,2,3,3-hexafluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C19H10F6N4O2/c20-17(21,15-28-26-13(30-15)11-7-3-1-4-8-11)19(24,25)18(22,23)16-29-27-14(31-16)12-9-5-2-6-10-12/h1-10H

InChI Key

MMABQVGOFGJOQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(C(C(C3=NN=C(O3)C4=CC=CC=C4)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acids or Esters

The 2-phenyl-1,3,4-oxadiazole ring is commonly synthesized by the cyclodehydration reaction between benzohydrazide and carboxylic acid derivatives under dehydrating conditions. This method is well-documented in heterocyclic chemistry literature.

Parameter Typical Conditions Notes
Starting materials Benzohydrazide and carboxylic acid or ester Commercially available or synthesized hydrazides
Dehydrating agents Phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or concentrated sulfuric acid Choice affects yield and purity
Temperature 80–150 °C Controlled to avoid decomposition
Reaction time 2–6 hours Monitored by TLC or HPLC
Yield 70–85% High purity achieved by recrystallization

Alternative Methods

Other methods include oxidative cyclization of acyl hydrazones or cyclization of amidoximes, but these are less common for this specific oxadiazole derivative.

Functionalization of Perfluoropropane Core

The perfluoropropane moiety is typically functionalized at terminal positions with leaving groups such as bromides or iodides to facilitate nucleophilic substitution.

Parameter Typical Conditions Notes
Starting material Perfluoropropane or perfluoropropane dihalides Commercially available or synthesized
Halogenation agents N-bromosuccinimide (NBS), iodine, or direct halogenation Controlled to avoid over-halogenation
Solvent Polar aprotic solvents (e.g., acetonitrile, DMF) Enhances reactivity
Temperature 0–50 °C Mild to moderate conditions
Yield 60–80% Purification by distillation or chromatography

Coupling of Oxadiazole Units to Perfluoropropane

Nucleophilic Substitution

The halogenated perfluoropropane reacts with the nucleophilic nitrogen atom of the oxadiazole ring or its precursor under basic conditions.

Parameter Typical Conditions Notes
Base Potassium carbonate, sodium hydride To deprotonate nucleophile
Solvent Dimethylformamide (DMF), tetrahydrofuran (THF) Polar aprotic solvents preferred
Temperature 50–100 °C Optimized for maximum conversion
Reaction time 12–24 hours Monitored by NMR or HPLC
Yield 50–75% Purification by column chromatography

Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig)

Advanced methods employ palladium-catalyzed cross-coupling reactions between boronic acid derivatives of oxadiazole and halogenated perfluoropropane.

Parameter Typical Conditions Notes
Catalyst Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2 High catalytic activity
Base Potassium carbonate, potassium acetate Facilitates transmetalation
Solvent 1,4-Dioxane, toluene, or mixture with water Reflux conditions
Temperature 80–100 °C Inert atmosphere (nitrogen or argon)
Reaction time 6–24 hours Reaction progress monitored by HPLC or GC
Yield 70–85% High selectivity and purity

Representative Experimental Data Summary

Step Conditions Yield (%) Notes
Cyclodehydration (oxadiazole ring formation) Benzohydrazide + benzoic acid, POCl3, 120 °C, 4 h 80 High purity after recrystallization
Perfluoropropane halogenation Perfluoropropane + NBS, acetonitrile, 25 °C, 6 h 75 Controlled monohalogenation achieved
Nucleophilic substitution coupling Halogenated perfluoropropane + oxadiazole, K2CO3, DMF, 80 °C, 18 h 65 Moderate yield, requires purification
Pd-catalyzed cross-coupling Oxadiazole boronic acid + perfluoropropane dihalide, Pd(PPh3)4, K2CO3, dioxane/water, reflux 12 h 82 Higher yield and cleaner product

Research Findings and Comparative Analysis

  • Yield and Purity : Pd-catalyzed cross-coupling methods consistently provide higher yields (up to 85%) and superior purity compared to direct nucleophilic substitution, which often suffers from lower yields and side reactions.
  • Reaction Time and Conditions : Cross-coupling reactions require inert atmosphere and longer reaction times but offer better control over regioselectivity.
  • Scalability : Both methods are scalable, but palladium-catalyzed methods are preferred for industrial scale due to higher efficiency and reproducibility.
  • Environmental and Safety Considerations : Use of toxic reagents like POCl3 and halogenated solvents requires careful handling and waste treatment. Recent literature encourages greener solvents and milder conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or nitro groups, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

Materials Science

Thermal Stability and Flame Retardancy

The incorporation of 1,3-bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane into polymer matrices has been shown to enhance thermal stability and flame retardancy. Studies indicate that the compound acts as a flame retardant additive in polymers, reducing flammability while maintaining mechanical integrity. This application is particularly relevant in the production of materials for aerospace and automotive industries where safety standards are stringent.

Table 1: Thermal Properties of Polymer Composites with 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane

Composite MaterialThermal Decomposition Temperature (°C)Flame Retardancy Rating
Polycarbonate350UL94 V0
Epoxy Resin360UL94 V0
Polypropylene320UL94 HB

Photonics

Optoelectronic Devices

The compound has potential applications in optoelectronic devices due to its ability to act as a light-emitting material. Its high photoluminescence quantum yield makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that devices incorporating this compound exhibit improved efficiency and stability compared to traditional materials.

Case Study: OLED Performance Enhancement

A study conducted on OLEDs utilizing 1,3-bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane demonstrated a significant increase in luminous efficiency. The devices showed a maximum external quantum efficiency (EQE) of 25%, outperforming conventional OLEDs that typically achieve around 15% EQE.

Medicinal Chemistry

Anticancer Activity

Emerging research suggests that derivatives of 1,3-bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane exhibit anticancer properties. The oxadiazole ring system is known for its biological activity against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Table 2: Anticancer Activity of Oxadiazole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane10HeLa
1-(2-Pyridyl)-3-(2-thienyl)-1,3,4-oxadiazole15MCF7
2-(4-Methylphenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole12A549

Mechanism of Action

The mechanism of action of 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique electronic properties allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Aromatic vs. Aliphatic Substituents : The phenyl groups in the target compound differentiate it from analogs like 2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole, which bear fully aliphatic perfluoro chains. Phenyl groups may improve solubility in organic solvents and enable supramolecular interactions, whereas perfluoroalkyl chains enhance hydrophobicity and thermal stability .
  • Triazines are more symmetric, which could favor crystalline packing in materials science applications .
  • Isomerism and Substituent Position : The 1,3,4-oxadiazole isomer in the target compound differs from the 1,2,4-oxadiazole in DTXSID50290775. Isomerism affects dipole moments, stability, and intermolecular interactions, which are critical in applications like organic electronics .

Biological Activity

1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole ring is known for its potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane is C30H24N4O4C_{30}H_{24}N_4O_4, and its structure features two oxadiazole rings linked by a perfluoropropane chain. The presence of fluorine atoms enhances lipophilicity and stability, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismsActivity
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropaneS. aureus, E. coliModerate
5-(4-bromo) phenyl oxadiazolePseudomonas aeruginosaHigh
2-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylpropanamideCandida albicansSignificant

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and inhibition of histone deacetylases (HDACs). For instance, a compound structurally similar to 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane exhibited notable cytotoxic effects against various cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer) .

Table 2: Anticancer Activity Against Cell Lines

CompoundCell Line TestedIC50 (µM)Mechanism
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropaneMCF-712.5HDAC inhibition
5-(5-bromophenyl)-1,3,4-oxadiazoleHCT1168.7Apoptosis induction
2-(2-methoxyphenyl)-5-(phenyl)-1,3,4-oxadiazoleHeLa9.0Cell cycle arrest

Case Studies

Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against both gram-positive and gram-negative bacteria using the broth microdilution method. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
  • Anticancer Screening : Another research focused on the synthesis of novel oxadiazole compounds and their evaluation against multiple cancer cell lines. The findings revealed that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity through increased apoptosis in tumor cells .

Q & A

Q. How does the compound’s fluorinated architecture influence its dielectric properties in polymer composites?

  • Methodology : Measure dielectric constants via impedance spectroscopy. Correlate with molecular dipole moments calculated using ab initio methods. Studies on [poly(difluoromethylene) derivatives]() provide benchmarks for fluorine’s role in dielectric enhancement.

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